molecular formula C17H20N6O B15117811 1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B15117811
M. Wt: 324.4 g/mol
InChI Key: BIVRLFAGTIYYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopy and chromatography, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s triazolopyrazine core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

8-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C17H20N6O/c1-13-19-20-17-16(18-7-8-23(13)17)22-11-9-21(10-12-22)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3

InChI Key

BIVRLFAGTIYYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.